Product packaging for 4-Piperidinoquinazoline(Cat. No.:CAS No. 41229-10-1)

4-Piperidinoquinazoline

Número de catálogo: B359539
Número CAS: 41229-10-1
Peso molecular: 213.28 g/mol
Clave InChI: VIMMTIWARBDYNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Piperidinoquinazoline is an organic heterocyclic amine with the molecular formula C13H15N3 and the identifier CID 408432 . It belongs to the quinazoline family, a class of compounds known to be a pivotal cornerstone in drug discovery . This compound features a piperidine moiety, a nitrogen-containing heterocycle that is a fundamental building block in pharmaceuticals and is present in a wide variety of biologically active molecules . Piperidine derivatives are extensively utilized in therapeutic research as anticancer, antiviral, antimalarial, and antimicrobial agents, highlighting the broad research value of this structural motif . A key documented research application of this compound is in the study of hypertension. Specific derivatives of 2-(4-substitutedpiperidino)-4-amino-6,7-dimethoxyquinazoline have been patented and investigated for their ability to lower blood pressure in research models . This places this compound as a compound of interest in cardiovascular and pharmacological research. Researchers value this compound for its potential as a synthetic intermediate or a core structure for developing novel molecules with targeted biological activities. Its structure is a hybrid of two privileged pharmacophores, making it a valuable reagent for exploring new chemical space in medicinal chemistry programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3 B359539 4-Piperidinoquinazoline CAS No. 41229-10-1

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

41229-10-1

Fórmula molecular

C13H15N3

Peso molecular

213.28 g/mol

Nombre IUPAC

4-piperidin-1-ylquinazoline

InChI

InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-11-6-2-3-7-12(11)14-10-15-13/h2-3,6-7,10H,1,4-5,8-9H2

Clave InChI

VIMMTIWARBDYNN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=NC3=CC=CC=C32

SMILES canónico

C1CCN(CC1)C2=NC=NC3=CC=CC=C32

Origen del producto

United States

Biological Activity Spectrum and Mechanistic Investigations of 4 Piperidinoquinazoline and Its Derivatives

Enzyme Inhibition Studies

The 4-piperidinoquinazoline framework has proven to be a versatile template for the design of potent and selective enzyme inhibitors, targeting a variety of enzymes crucial in pathophysiology and microbial life cycles.

Dihydrofolate Reductase (DHFR) Inhibition by 2,4-Diamino-6-piperidinoquinazoline

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition disrupts cellular proliferation, making it a key target for antimicrobial and anticancer therapies. researchgate.net Research into antifolate agents has explored various heterocyclic systems, including quinazolines.

A study investigating folate analogue inhibitors identified 2,4-diamino-6-piperidinoquinazoline as having modest inhibitory activity against DHFR. researchgate.net The compound demonstrated an inhibitory concentration (ID50) of 2 x 10⁻⁶ M. researchgate.net Further structural modifications, such as the introduction of a 2-ethyl group into the piperidine (B6355638) ring, resulted in a significant, approximately 50-fold, increase in inhibitory strength. researchgate.net This highlights the potential of the 2,4-diamino-6-piperidinoquinazoline scaffold as a basis for developing more potent DHFR inhibitors.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition by Quinazolinyl-Piperidine Derivatives

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.gov Its crucial role in cellular energy metabolism makes it an attractive target for the development of fungicides. nih.gov

A series of novel piperidine-4-carbohydrazide (B1297472) derivatives featuring a quinazolinyl moiety were synthesized and evaluated for their antifungal properties. nih.gov Within this series, several compounds demonstrated significant inhibition of SDH. Notably, compound A13 was identified as a potent inhibitor of SDH activity, with a half-maximal inhibitory concentration (IC₅₀) of 6.07 μM. nih.gov This compound also showed potent in vivo efficacy against Rhizoctonia solani in rice plants. nih.gov Molecular docking studies suggest that these derivatives can fit well into the active pocket of the SDH enzyme, interacting with key amino acid residues. nih.gov

Similarly, another study on quinazolinone-2-carbohydrazide derivatives found that compound E23 exhibited significant inhibitory activity against SDH from R. solani, with an IC₅₀ value of 11.76 μM. acs.org These findings underscore the potential of quinazolinyl-piperidine derivatives as effective SDH inhibitors for agricultural applications.

Table 1: SDH Inhibition by Quinazolinyl-Piperidine Derivatives

Compound SeriesSpecific CompoundTarget EnzymeIC₅₀ (μM)Source
Piperidine-4-carbohydrazide Quinazolinyl DerivativesA13Succinate Dehydrogenase (SDH)6.07 nih.gov
Quinazolinone-2-carbohydrazide DerivativesE23Succinate Dehydrogenase (SDH) from R. solani11.76 acs.org

Inhibition of Tyrosine Kinases by Quinazoline (B50416) Analogues

Protein tyrosine kinases are a large family of enzymes that play a central role in cellular signal transduction pathways regulating growth, differentiation, and survival. nih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 4-aminoquinazoline core is a well-established pharmacophore for designing tyrosine kinase inhibitors. nih.gov Several approved anticancer drugs, including gefitinib (B1684475), erlotinib (B232), and lapatinib, are based on this scaffold. nih.govmdpi.com

Research has extended to various quinazoline analogues:

Multi-Kinase Inhibition: A study on 2-sulfanylquinazolin-4(3H)-one derivatives identified compound 5d as a multi-targeted kinase inhibitor. It displayed potent, nanomolar-range activity against HER2, EGFR, and VEGFR2. mdpi.com

MET and Multi-RTK Inhibition: A series of quinazolinone hydrazide triazole derivatives were investigated as inhibitors of the MET receptor tyrosine kinase. frontiersin.org Compound CM9, featuring a p-bromo benzyl (B1604629) group, not only inhibited MET kinase but also showed inhibitory activity against several other receptor tyrosine kinases, including ALK, AXL, FGFR1, and FLT1 (VEGFR1), at a concentration of 25 μM. frontiersin.org It demonstrated an IC₅₀ of 5.01 µM against FLT4 (VEGFR3). frontiersin.org

PDGFR Inhibition: The topological design of 4-piperazinylquinazolines (a close analogue to piperidinoquinazolines) has led to the identification of potent antagonists of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase family. nih.gov

Table 2: Tyrosine Kinase Inhibition by Quinazoline Analogues

Compound SeriesSpecific CompoundTarget Kinase(s)Inhibitory ActivitySource
2-Sulfanylquinazolin-4(3H)-one Derivatives5dHER2, EGFR, VEGFR2Potent, nanomolar range mdpi.com
Quinazolinone Hydrazide Triazole DerivativesCM9FLT4 (VEGFR3)IC₅₀ = 5.01 µM frontiersin.org
ALK, AXL, FGFR1, FLT1 (VEGFR1)>50% inhibition at 25 µM

Inhibition of Viral Proteases (e.g., SARS-CoV-2 3CLpro) and Phospholipase A2 (cPLA2, sPLA2) by Quinazoline Derivatives

The quinazoline scaffold has also been explored for its potential to inhibit enzymes involved in viral replication and inflammatory processes.

Viral Protease Inhibition: The SARS-CoV-2 main protease, 3CLpro, is essential for viral replication, making it a key target for antiviral drug development. researchgate.netrsc.org Several studies have identified quinazoline derivatives as potent 3CLpro inhibitors.

A quinazoline derivative, QZ4, was found to inhibit 3CLpro activity with an effective concentration (EC₅₀) of approximately 6.5 µM in a cell-based assay. researchgate.net

A series of novel quinazolinone derivatives showed potent inhibition, with compound 5j exhibiting an IC₅₀ value of 0.44 µM. nu.edu.om

Quinazolines bearing a sulfamerazine (B1682647) moiety were also effective, with compound 6 having an IC₅₀ of 1.18 µM against the protease. nih.gov

Phospholipase A2 (PLA2) Inhibition: Phospholipases A2 are enzymes that hydrolyze phospholipids, releasing arachidonic acid and initiating inflammatory pathways. mdpi.com Their inhibition is a target for anti-inflammatory therapies.

Quinazoline derivatives have demonstrated significant inhibitory activity against PLA2. mdpi.comtandfonline.com Certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives (compounds 11, 12, 13, and 14) showed excellent inhibition of the human non-pancreatic secretory PLA2 (hG-IIA). tandfonline.comnih.gov

The quinazoline-sulfamerazine derivatives that inhibit 3CLpro were also found to be active against both cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2). nih.gov

Table 3: Inhibition of Viral Protease and Phospholipase A2 by Quinazoline Derivatives

Compound SeriesSpecific Compound(s)Target EnzymeIC₅₀ / EC₅₀ (µM)Source
Quinazolinone DerivativeQZ4SARS-CoV-2 3CLproEC₅₀ ≈ 6.5 researchgate.net
Novel Quinazolinone Derivatives5jSARS-CoV-2 3CLproIC₅₀ = 0.44 nu.edu.om
5cIC₅₀ = 1.25
Quinazoline-Sulfamerazine Derivative6SARS-CoV-2 3CLproIC₅₀ = 1.18 nih.gov
3-Substituted Benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-ones11, 12, 13, 14Phospholipase A2 (hG-IIA)Excellent Inhibition tandfonline.comnih.govtandfonline.com

Receptor Modulation and Antagonism

In addition to enzyme inhibition, this compound derivatives are potent modulators of cell surface receptors, particularly G-protein coupled receptors like adrenoceptors.

Alpha-Adrenoceptor Affinity and Antagonism by 4-Amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino] quinazoline Derivatives

Alpha-1 (α₁) adrenoceptors are involved in the sympathetic nervous system's control of vascular tone. Their antagonism leads to vasodilation, making them a target for antihypertensive drugs like prazosin, which itself features a quinazoline core.

A series of 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino] quinazoline derivatives were synthesized and evaluated for their affinity for α-adrenoceptors. nih.govresearchgate.net

High Affinity and Selectivity: Most compounds in this series demonstrated high binding affinities for α₁-receptors, with inhibitor constant (Ki) values in the nanomolar range. nih.govresearchgate.net They showed a pronounced selectivity for α₁ sites over α₂ sites. nih.govresearchgate.net

Potent Antagonism: Compounds 25 and 26 were particularly potent, with Ki values of approximately 1.5 x 10⁻¹⁰ M, which is equivalent to the potency of prazosin. nih.govresearchgate.net

Functional Activity: In functional assays using rabbit pulmonary artery preparations, selected compounds (12, 16, and 25) were confirmed to be potent antagonists of the α₁-mediated vasoconstrictor effects of norepinephrine, without affecting prejunctional α₂ sites. nih.gov

These findings confirm that the 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino] quinazoline structure is a highly effective pharmacophore for achieving potent and selective α₁-adrenoceptor antagonism. nih.gov

Table 4: α₁-Adrenoceptor Affinity of Quinazoline Derivatives

Compound SeriesSpecific Compound(s)Target ReceptorBinding Affinity (Ki)Source
4-Amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino] quinazoline DerivativesGeneral Seriesα₁-AdrenoceptorNanomolar range nih.govresearchgate.net
25 and 26~1.5 x 10⁻¹⁰ M
Prazosin (Reference)-α₁-Adrenoceptor1.9 x 10⁻¹⁰ M nih.gov

Cardiac Stimulant Activity of 4-[4-(substituted)piperidino]quinazoline Analogues

Research into the cardiovascular effects of quinazoline derivatives has identified certain analogues as having positive inotropic (cardiac stimulant) activity. A study described the synthesis and cardiotonic activity of 4-piperidino-6,7-dimethoxyquinazolines. researchgate.net Among these, 1-butyl-3-[1-(6',7'-dimethoxy-quinazolyl-4')piperidyl-4]urea, also known as buquinazan, was noted for its activity. researchgate.net

The mechanism for the cardiotonic effects of some related quinazolinone compounds has been linked to the inhibition of cardiac phosphodiesterase-III (PDE-III). nih.gov The structure-activity relationship for a series of 2(1H)-quinazolinones generally paralleled the established model for PDE-III inhibition. nih.gov For instance, 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone was identified as a particularly active analogue in this class. nih.gov Further research has also explored N-substituted quinazolin-4(3H)-ones for their cardioprotective properties in models of myocardial infarction. zsmu.edu.ua

Antimicrobial and Antifungal Activities

The quinazoline framework is a key component in the development of novel antimicrobial and antifungal agents. nih.gov

A series of new piperidine-4-carbohydrazide derivatives featuring a quinazolinyl moiety have been synthesized and evaluated for their fungicidal properties against significant agricultural fungi. acs.orgacs.org Bioassays revealed that several compounds in this series exhibit potent inhibition against the tested fungi. acs.orgnih.gov

Notably, compounds designated as A13 and A41 showed excellent in vitro activity against Rhizoctonia solani, with EC50 values of 0.83 μg/mL and 0.88 μg/mL, respectively. acs.orgnih.gov These values indicate higher potency compared to the commercial fungicides Chlorothalonil (1.64 μg/mL) and Boscalid (0.96 μg/mL). acs.orgnih.gov The same two compounds also displayed significant inhibitory activity against Verticillium dahliae. acs.orgnih.gov Furthermore, compound A13 demonstrated a strong ability to inhibit the proliferation of R. solani in potted rice plants. acs.orgnih.gov

Mechanistic studies revealed that the antifungal action of these derivatives involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. acs.orgnih.gov Compound A13 was found to effectively inhibit SDH activity with an IC50 value of 6.07 μM. acs.orgnih.gov Molecular docking simulations suggest that this compound fits well into the active site of SDH, forming multiple noncovalent bonds. acs.orgnih.gov

Table 1: In Vitro Antifungal Activity of Select Quinazolinyl-Piperidine Derivatives

Compound Target Fungus EC50 (μg/mL) acs.orgnih.gov Control Fungicide EC50 (μg/mL) acs.orgnih.gov
A13 Rhizoctonia solani 0.83 Chlorothalonil 1.64
Boscalid 0.96
A41 Rhizoctonia solani 0.88 Chlorothalonil 1.64
Boscalid 0.96
A13 Verticillium dahliae 1.12 Carbendazim 19.3
Chlorothalonil 11.0
A41 Verticillium dahliae 3.20 Carbendazim 19.3

Quinazoline derivatives are recognized for a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that the antimicrobial potency can be enhanced by specific substitutions on the quinazoline ring. nih.gov Key modifications include substitutions at positions 2 and 3, the introduction of a halogen atom (like chlorine) at positions 6 or 8, and the presence of an amine or substituted amine at the 4th position. nih.gov

One study synthesized a series of imidazo- and benzimidazo-quinazolines and tested their antibacterial activity against pathogenic strains. acs.org Several of these fused quinazoline derivatives effectively inhibited bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. acs.org Compounds 8ga , 8gc , and 8gd were identified as the most effective, with MIC values in the 4–8 μg/mL range. acs.org These compounds also demonstrated significant antibiofilm activity, with compound 8gc showing the highest inhibition at 70%. acs.org

Another study on newer Quinazolin-4(3H)-one derivatives found that replacing a benzene (B151609) ring with a heteryl group, such as in 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) , significantly increased antibacterial activity against all tested pathogens. frontiersin.org

Table 2: Minimum Inhibitory Concentration (MIC) of Select Imidazo/Benzimidazo-quinazoline Derivatives

Compound Bacterial Strain MIC (μg/mL) acs.org
8ga Various pathogenic strains 4–8
8gc Various pathogenic strains 4–8

| 8gd | Various pathogenic strains | 4–8 |

Antifungal Efficacy of Quinazolinyl-Piperidine Derivatives

Anticancer Research Perspectives

The quinazoline scaffold is integral to many anticancer agents, largely due to its effectiveness as a kinase inhibitor. biomedres.usmdpi.com

The anticancer effects of quinazoline derivatives are exerted through various molecular mechanisms. mdpi.com A primary mode of action is the inhibition of protein kinases, which are critical for cell signaling and proliferation. mdpi.com

Inhibition of Growth Factor Receptor Kinases: Many quinazoline derivatives function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. biomedres.usekb.eg The discovery of 4-anilinoquinazoline (B1210976) compounds like gefitinib and erlotinib paved the way for the development of numerous other EGFR inhibitors. biomedres.us Some derivatives also exhibit dual inhibitory action against multiple targets, such as EGFR and VEGFR, or function as pan-RecQ-deconjugating enzyme inhibitors. ekb.egmdpi.com

PI3K/Akt/mTOR Pathway Inhibition: Substituted 4-morpholine-quinazoline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical route for cell growth and survival. biomedres.usnih.gov Compound 27 (a 7- or 8-substituted-4-morpholine-quinazoline) showed significant PI3Kα inhibition. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: Certain quinazolinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. mdpi.com For example, one derivative induced G2/M-phase cell cycle arrest in human oral cancer cells, leading to mitotic arrest and subsequent apoptosis. mdpi.com

Inhibition of Tubulin Polymerization: Some quinazoline-based compounds act as tubulin polymerization inhibitors. nih.gov By disrupting the formation of microtubules, which are essential for cell division, these agents halt the proliferation of cancer cells. nih.gov One promising compound in this class showed potent inhibition of colchicine (B1669291) binding to tubulin. nih.gov

PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is an enzyme involved in DNA repair, making it a valuable target for anticancer drugs. nih.gov A series of quinazoline-2,4(1H,3H)-dione derivatives have been developed that exhibit potent PARP-1 inhibitory activity, with some compounds showing IC50 values in the nanomolar range. nih.gov

Other Pharmacological Activities and Mechanistic Considerations

Beyond the activities previously discussed, this compound analogues have been investigated for other pharmacological effects. A series of 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino]quinazoline derivatives were synthesized and evaluated as α1-adrenoceptor antagonists. nih.gov

Most of these compounds demonstrated high binding affinity for α1-receptors, with some showing potency equivalent to the established antagonist prazosin. nih.gov For example, compounds 25 and 26 had Ki values of approximately 0.15 nM. nih.gov This antagonism of α1-adrenoceptors, which are involved in vasoconstriction, leads to antihypertensive activity. nih.gov Several compounds from the series displayed moderate efficacy and duration in lowering blood pressure in spontaneously hypertensive rats following oral administration. nih.gov

Additionally, some phenoxy-piperidine compounds, a related structural class, are noted for a membrane-stabilizing effect, which makes them potentially useful as anesthetics and antiarrhythmic agents. google.com

Table 3: α1-Adrenoceptor Binding Affinity of Select 2-[4-(substituted oxyethoxy)piperidino]quinazoline Derivatives

Compound α1-Adrenoceptor Ki (nM) nih.gov
12 0.90
16 0.50
25 ~0.15

| 26 | ~0.15 |

Anti-inflammatory Properties of Quinazoline Derivatives

Quinazoline derivatives have emerged as a promising class of anti-inflammatory agents. nih.govscialert.netscialert.net Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways.

Several studies have synthesized and evaluated novel quinazoline derivatives for their anti-inflammatory potential. For instance, a series of 2,4,6-trisubstituted-quinazoline derivatives were prepared and screened for their analgesic and anti-inflammatory activities. nih.gov The results were promising, with thirteen compounds demonstrating significant anti-inflammatory effects. nih.gov In another study, new 5-(4-chlorophenyl)-9-iodo-3-substituted-1,2,4-triazolo[4,3-c]quinazolines and 2-(4-chlorophenyl)-6-iodo-4-substituted-quinazolines were synthesized. scialert.netscialert.net Evaluation of these compounds in a carrageenan-induced paw edema test revealed that nine of them had activity comparable to the standard drug, indomethacin. scialert.netscialert.net

The anti-inflammatory effects of some quinazoline derivatives have been linked to the inhibition of nitric oxide (NO) production. rsc.orgnih.gov A study on pyrazolo[4,3-c]quinoline derivatives found that several compounds, including 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid, significantly inhibited LPS-stimulated NO production. nih.gov Similarly, novel quinazoline-4(3H)-one-2-carbothioamide derivatives were evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-activated macrophage cells, with some compounds showing potent activity. rsc.org

Furthermore, some piperazine (B1678402) and pyrazole (B372694) derivatives, which share structural similarities with certain quinazoline derivatives, have also demonstrated anti-inflammatory properties through the reduction of pro-inflammatory cytokines like IL-1β and TNF-α. nih.govmdpi.com For example, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was found to reduce paw edema and decrease the levels of IL-1β and TNF-α in a pleurisy test. nih.gov

Table 1: Anti-inflammatory Activity of Selected Quinazoline Derivatives

Compound ClassSpecific Derivative(s)Key FindingsReference(s)
2,4,6-Trisubstituted-quinazolinesNot specifiedThirteen compounds showed significant anti-inflammatory activity. nih.gov
Substituted Quinazolines5-(4-chlorophenyl)-9-iodo-3-substituted-1,2,4-triazolo[4,3-c]quinazolines and 2-(4-chlorophenyl)-6-iodo-4-substituted-quinazolinesNine compounds exhibited activity comparable to indomethacin. scialert.netscialert.net
Pyrazolo[4,3-c]quinolines3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidPotent inhibition of LPS-stimulated NO production. nih.gov
Quinazoline-4(3H)-one-2-carbothioamidesNot specifiedPotent inhibitors of NO production in LPS-activated macrophages. rsc.org
Piperazine Derivative(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanoneReduced paw edema and levels of IL-1β and TNF-α. nih.gov
N-(4-fluorophenyl)quinazolin-4-amineN/AShowed high anti-inflammatory activity compared to indomethacin. mdpi.com

Antimalarial Potential of Quinazoline Derivatives

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial agents. nih.govcore.ac.uk Quinazoline and quinazolinone derivatives have shown significant promise in this area. nih.govcore.ac.ukscialert.net

Febrifugine (B1672321), a natural product containing a quinazolinone skeleton, has long been known for its antimalarial properties. nih.govscialert.net This has inspired the synthesis and evaluation of numerous febrifugine analogues and other quinazolinone derivatives. nih.gov Structure-activity relationship (SAR) studies have indicated that the 4-quinazolinone moiety, a nitrogen atom in the piperidine ring, and a propyl chain are important for antimalarial activity. nih.gov A series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives based on febrifugine exhibited antimalarial activities against Plasmodium berghei in mice. nih.gov

The 4-aminoquinoline (B48711) scaffold, found in drugs like chloroquine, is another key pharmacophore in antimalarial drug design. mdpi.comnih.gov Researchers have explored hybrid molecules combining the 4-aminoquinoline core with other heterocyclic systems. nih.gov Novel 4-aminoquinoline derivatives have been designed and shown to be active against both drug-sensitive and drug-resistant strains of P. falciparum. nih.govplos.org For instance, a series of 4-amidinoquinoline (4-AMQ) and 10-amidinobenzonaphthyridine (10-AMB) derivatives displayed high in vitro and in vivo activity with no cross-resistance to chloroquine. nih.gov

Furthermore, quinazoline derivatives have been investigated for their ability to inhibit hemozoin formation, a crucial process for parasite survival. plos.org Two novel 4-aminoquinoline analogues, a monoquinoline (MAQ) and a bisquinoline (BAQ), were found to significantly inhibit hemozoin formation in a dose-dependent manner. plos.org

Table 2: Antimalarial Activity of Selected Quinazoline and Quinoline (B57606) Derivatives

Compound ClassSpecific Derivative(s)Target/MechanismKey FindingsReference(s)
Quinazolin-4(3H)-one DerivativesFebrifugine analoguesNot specifiedActive against Plasmodium berghei in mice. nih.gov
4-Amidinoquinolines (4-AMQ) and 10-Amidinobenzonaphthyridines (10-AMB)Not specifiedNot specifiedHigh in vitro and in vivo activity; no cross-resistance with chloroquine. nih.gov
4-Aminoquinoline AnaloguesMonoquinoline (MAQ) and Bisquinoline (BAQ)Hemozoin formation inhibitionSignificant, dose-dependent inhibition of hemozoin formation. plos.org
Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinolineMG3Not specifiedOrally active in rodent malaria models with efficacy comparable or better than chloroquine. mdpi.com
4-alkoxy-2-trichloromethyl quinazoline derivativesN-(2-(trichloromethyl)quinazoline-4-yl)-4-fluorobenzamide, 4-chloro-N-(2-(trichloromethyl)quinazoline-4-yl)benzamide, 2-(2-(trichloromethyl)quinazoline-4-yloxy)-N,N-diethylethanamine, and 4-(2-(pyrrolidin-1-yl)ethoxy)-2-(trichloromethyl)quinazolineNot specifiedHighly effective as antiplasmodium agents against the multiresistant K1 P. falciparum strain. mdpi.com

Neuropharmacological Implications for Piperidine-Substituted Quinazolines

The piperidine moiety is a common feature in many centrally acting drugs, and its incorporation into the quinazoline scaffold can lead to compounds with significant neuropharmacological effects. mdpi.comclinmedkaz.org Piperidine derivatives have been investigated for a wide range of applications, including the treatment of central nervous system (CNS) diseases. clinmedkaz.org

In silico studies have been employed to predict the biological activity spectra of new piperidine derivatives, suggesting their potential to affect various enzymes, receptors, and transport systems within the CNS. clinmedkaz.org The ability of the piperidine ring to be modified allows for the fine-tuning of a compound's properties to target specific neurological pathways. mdpi.com

Research into piperidine derivatives has revealed their potential as neuromuscular blocking agents. nih.gov Certain piperidine derivatives found in fire ant venom have been shown to block neuromuscular transmission by decreasing the sensitivity of the end-plate membrane to acetylcholine (B1216132), without binding directly to the acetylcholine receptor site. nih.gov This suggests an interference with the coupling mechanism between receptor binding and ion conductance. nih.gov

Furthermore, piperidine-containing compounds have been explored as monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurodegenerative diseases. nih.gov The piperidine nucleus is a key component of piperine, a natural compound with established MAO inhibitory activity. nih.gov Synthetic piperidine derivatives have also shown potent and selective MAO inhibitory properties. nih.gov

Table 3: Neuropharmacological Potential of Piperidine-Substituted Compounds

Compound ClassPotential Application/MechanismKey FindingsReference(s)
Novel Piperidine DerivativesCNS disordersPredicted to affect various enzymes, receptors, and transport systems in the CNS. clinmedkaz.org
2-methyl-6-n-undecyl piperidinesNeuromuscular blockadeDecrease end-plate membrane sensitivity to acetylcholine. nih.gov
Piperidine DerivativesMAO InhibitionSome derivatives show potent and selective inhibition of monoamine oxidase. nih.gov
Quinoxaline Sulfonamide DerivativeAnxiolytic and AnticonvulsantExhibited significant anxiolytic and anticonvulsant effects in mice. mdpi.com

Structure Activity Relationship Sar Studies of 4 Piperidinoquinazoline Analogues

Conformational and Substituent Effects on Biological Activity of Piperidino-Quinazolines

Substituent effects also significantly modulate the pharmacological profile. For instance, the introduction of specific functional groups can alter the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule, thereby affecting its binding affinity and pharmacokinetic properties. The presence of a nitrogen atom within the piperidine (B6355638) ring is often considered optimal for certain biological activities, contributing to stable hydrophobic interactions within the catalytic pocket of target enzymes like IKKβ. encyclopedia.pub

Impact of Piperidine Moiety Modifications on Pharmacological Activity

Modifications to the piperidine moiety of 4-piperidinoquinazoline derivatives have a profound impact on their pharmacological activity, influencing both potency and selectivity. The piperidine skeleton is known to affect the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net

Replacing the piperidine ring with other nitrogen-containing heterocycles, such as morpholine (B109124) or pyrrolidine, can lead to analogues with altered biological profiles. Furthermore, substitutions on the piperidine ring itself are a key area of SAR studies. For example, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues, the introduction of a thioacetamide (B46855) side chain and the stereochemistry at the 3 and 4 positions of the piperidine ring were found to be critical for their activity as transporter inhibitors. nih.gov

A study on new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety demonstrated that these compounds exhibit significant antifungal activity. nih.gov Specifically, compounds A13 and A41 showed potent inhibition against Rhizoctonia solani and Verticillium dahliae. nih.gov The mechanism of action for compound A13 was identified as the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov

Table 1: Antifungal Activity of Selected Piperidine-4-carbohydrazide Quinazoline (B50416) Derivatives nih.gov

CompoundFungusEC50 (μg/mL)
A13Rhizoctonia solani0.83
A41Rhizoctonia solani0.88
A13Verticillium dahliae1.12
A41Verticillium dahliae3.20
Chlorothalonil (Control)Rhizoctonia solani1.64
Boscalid (Control)Rhizoctonia solani0.96
Carbendazim (Control)Verticillium dahliae19.3
Chlorothalonil (Control)Verticillium dahliae11.0

Influence of Substitutions on the Quinazoline Ring (e.g., positions 2, 3, 6, 8)

Substitutions on the quinazoline ring are a critical determinant of the biological activity of this compound analogues. nih.govnih.gov SAR studies have consistently shown that the nature and position of substituents on the quinazoline nucleus can dramatically alter the pharmacological properties of the resulting compounds. nih.govnih.gov

Key positions for substitution on the quinazoline ring that have been extensively studied include positions 2, 3, 6, and 8. nih.gov

Position 2: The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov In some series, 2-substituted derivatives have shown promising results. For instance, a series of 4-amino-6,7-dimethoxy-2-[4-(substituted oxyethoxy)piperidino] quinazoline derivatives were evaluated for their alpha-adrenoceptor affinity. researchgate.net

Position 3: A substituted aromatic ring at the 3-position is also crucial for antimicrobial activity. nih.gov

Positions 6 and 8: The presence of halogen atoms, such as chlorine, at the 6 and 8 positions has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.gov

Position 7: In the context of antiplasmodial 4-aminoquinolines, the substituent at the 7-position plays a significant role. Electron-withdrawing groups at this position can lower the pKa of the quinoline (B57606) ring nitrogen and the side chain amino group. researchgate.net Halogen substituents like iodo, bromo, and chloro at the 7-position generally result in high activity against both chloroquine-susceptible and -resistant P. falciparum. nih.gov In contrast, 7-fluoro, 7-trifluoromethyl, and 7-methoxy derivatives tend to be less active. nih.gov

Table 2: Effect of 7-Position Substituent on Antiplasmodial Activity of 4-Aminoquinolines nih.gov

7-Position SubstituentActivity against Chloroquine-Susceptible P. falciparum (IC50)Activity against Chloroquine-Resistant P. falciparum (IC50)
Iodo3-12 nM3-12 nM
Bromo3-12 nM3-12 nM
Chloro3-12 nM3-12 nM
Fluoro15-50 nM18-500 nM
Trifluoromethyl15-50 nM18-500 nM
Methoxy17-150 nM90-3000 nM

Regioselectivity and Stereochemistry in SAR Analysis

Regioselectivity, the preference for a reaction to occur at one position over another, is a critical aspect in the synthesis and SAR of this compound analogues. In the synthesis of 4-aminoquinazoline derivatives from 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution (SNAr) reactions consistently show regioselectivity for substitution at the 4-position. mdpi.com This preference holds true for a variety of nucleophiles, including anilines, benzylamines, and aliphatic amines. mdpi.com The regioselectivity can be confirmed using techniques like 2D-NOESY NMR, which detects through-space interactions between protons. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms, is another crucial factor in SAR analysis. youtube.com The stereochemistry of the piperidine ring and any chiral centers in its substituents can significantly influence biological activity. For example, studies on 3,4-disubstituted piperidine analogues have revealed that the cis and trans isomers, as well as their individual enantiomers, can exhibit different selectivities for dopamine, norepinephrine, and serotonin (B10506) transporters. nih.gov Specifically, (-)-cis analogues showed dopamine/norepinephrine transporter selectivity, while (-)-trans and (+)-cis isomers were more selective for the serotonin transporter. nih.gov This highlights that a specific stereochemical arrangement can be essential for achieving the desired pharmacological profile. youtube.com

Computational and Theoretical Chemistry Studies on 4 Piperidinoquinazoline

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes of potential drug candidates and in rational drug design.

Studies on quinazoline (B50416) derivatives have extensively used molecular docking to explore their interactions with various protein targets. For instance, in the context of cancer therapy, derivatives of 4-anilinoquinazoline (B1210976) have been docked into the active sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to elucidate their inhibitory mechanisms. rsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. orientjchem.org

In a study on pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline, molecular docking revealed strong binding affinities to DNA, EGFR, and VEGFR-2 receptors for several synthesized compounds. rsc.org Similarly, docking studies of 2,3-dihydro- frontiersin.orgmdpi.comdioxino[2,3-f]quinazoline analogues as anticancer agents have helped to understand the relationship between their structure and activity, with the best models showing a correlation between atomic net charges and biological activity. orientjchem.org

The insights gained from molecular docking are not limited to cancer research. For example, derivatives of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one have been docked to study their potential antithrombotic activity, showing that the presence of a thiourea (B124793) fragment enhances affinity for the target protein. d-nb.info Furthermore, molecular docking has been employed to investigate the potential of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine as an inhibitor of SARS-CoV-2 proteins, revealing efficient interactions with the COVID-19 protease. nih.gov

Table 1: Examples of Molecular Docking Studies on Quinazoline and Piperidine (B6355638) Derivatives
Compound/Derivative ClassProtein TargetKey FindingsReference
Pyrimidodiazepines based on 2-chloro-4-anilinoquinazolineDNA, EGFR, VEGFR-2Strong binding affinities observed for active compounds. rsc.org
2,3-dihydro- frontiersin.orgmdpi.comdioxino[2,3-f]quinazoline analoguesEGFRIdentified key electronic descriptors for anticancer activity. orientjchem.org
4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivativesThrombosis-related proteinThiourea fragment enhances binding affinity. d-nb.info
4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineSARS-CoV-2 ProteaseEfficient interaction with the viral protease. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis for Quinazoline Systems

Quantum chemical calculations provide a deep understanding of the electronic structure and properties of molecules. These methods, such as Density Functional Theory (DFT), are used to calculate various molecular descriptors that are critical for understanding chemical reactivity and biological activity.

For quinazoline derivatives, DFT calculations have been employed to establish a relationship between their electronic structure and their biological activity at the NTR1 receptor. researchgate.net These studies have shown that biological activity is primarily driven by orbital-orbital interactions and charge distributions. researchgate.net The Klopman-Peradejordi-Gómez (KPG) methodology, in conjunction with DFT, has been used to develop 2D pharmacophores for these derivatives. researchgate.net

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common practice in these studies. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. orientjchem.orgnih.gov For instance, in a study of N-alkylated(S-alkylated)- frontiersin.orgmdpi.comresearchgate.nettriazolo[1,5-a]quinazolines, the distribution of HOMO and LUMO was found to be over the π-system of the molecules, which is crucial for their reactivity. mdpi.com

Molecular electrostatic potential (MEP) maps are another valuable tool derived from quantum chemical calculations. MEP maps visualize the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. mdpi.comnih.gov For triazoloquinazolines, MEP maps have demonstrated the polar nature of the compounds and identified the most negative and positive sites. mdpi.com

Table 2: Key Parameters from Quantum Chemical Calculations of Quinazoline Derivatives
ParameterSignificanceExample FindingReference
HOMO-LUMO Energy GapIndicates chemical reactivity and stability.Used to examine the charge transfer mechanism in quercitrin (B1678633). nih.gov
Mulliken Atomic ChargesDescribes the charge distribution within the molecule.Identified the most positive and negative sites in triazoloquinazolines. mdpi.com
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and reactive sites.Demonstrated the polar nature of triazoloquinazolines. mdpi.com
Dipole MomentMeasures the overall polarity of the molecule.Calculated for triazoloquinazolines, indicating their polar character. mdpi.com

In Silico Predictions for Biological Activity and Pharmacological Pathways

In silico methods are increasingly used to predict the biological activities and pharmacological pathways of chemical compounds, thereby accelerating the drug discovery process. nih.gov These computational tools can screen large libraries of compounds and prioritize candidates for further experimental validation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico prediction. 3D-QSAR models, for example, have been developed for quinazoline analogues to predict their inhibitory effects against EGFR. frontiersin.org These models use the three-dimensional structures of molecules to correlate their properties with their biological activity. By analyzing various interaction fields, QSAR studies can identify the structural requirements for highly effective inhibitors. frontiersin.orgnih.gov

In silico profiling can also predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are crucial for its development as a drug. mdpi.com For instance, computational ADMET studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones confirmed their essential physicochemical and drug-like characteristics. mdpi.com

Furthermore, computational methods can be used to infer the pharmacological pathways through which a drug might exert its effects. nih.gov By analyzing genomic data and drug-related information, it is possible to associate drugs with specific pathways. nih.gov For example, pathway analysis can help explain the synergistic effects of drug combinations by identifying whether the drugs target different parts of a driving pathway. elifesciences.org Machine learning algorithms, such as RandomForestClassifier, are also being developed to predict drug-pathway interactions based on the chemical structure of the drug. biorxiv.org

Table 3: In Silico Prediction Methods and Their Applications
MethodDescriptionApplication ExampleReference
3D-QSARCorrelates the 3D structure of molecules with their biological activity.Predicted the inhibitory potential of quinazoline analogues against EGFR. frontiersin.org
ADMET PredictionPredicts the absorption, distribution, metabolism, excretion, and toxicity of a compound.Evaluated the drug-like properties of piperidine derivatives. mdpi.com
Pathway AnalysisInfers the biological pathways affected by a drug.Improved the prediction of drug side effects by using a pathway-based drug-drug similarity measure. nih.gov
Machine LearningUses algorithms to predict drug-pathway interactions.A RandomForestClassifier was used to predict target pathways from chemical structures. biorxiv.org

Molecular Dynamics Simulations for Binding Conformations and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. These simulations are crucial for assessing the stability of binding conformations predicted by molecular docking and for understanding the flexibility of the protein-ligand complex.

MD simulations have been used to study the stability of EGFR in complex with quinazoline-based inhibitors. frontiersin.org The root-mean-square deviation (RMSD) of the protein's Cα atoms, the binding pocket's backbone atoms, and the ligand's heavy atoms are monitored to ensure that the system has reached equilibrium. frontiersin.org Stable RMSD values indicate a stable binding complex. frontiersin.org

The root-mean-square fluctuation (RMSF) is another important parameter analyzed in MD simulations. It measures the fluctuation of each atom around its average position, providing insights into the flexibility of different regions of the protein and the ligand. mdpi.com Stable RMSF values for the ligand suggest that it remains stably bound in the active site. mdpi.com

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its receptor, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov These calculations, often performed using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can help to rank potential drug candidates. mdpi.com In a study of novel marine sulfated glycans binding to the SARS-CoV-2 spike glycoprotein, MD simulations confirmed the stability of the ligands in the binding sites and helped to identify the key interactions driving binding. mdpi.com

Table 4: Key Analyses in Molecular Dynamics Simulations
AnalysisPurposeExample FindingReference
RMSD (Root-Mean-Square Deviation)Assesses the stability of the protein-ligand complex over time.Confirmed that EGFR-inhibitor complexes reached equilibrium within 5 ns. frontiersin.org
RMSF (Root-Mean-Square Fluctuation)Measures the flexibility of different parts of the protein and ligand.Showed that novel marine sulfated glycans were stable in the binding sites of the SARS-CoV-2 spike glycoprotein. mdpi.com
Binding Free Energy Calculation (e.g., MM/GBSA)Provides a more accurate estimation of binding affinity.Confirmed the stability of a ligand in complex with EGFR with an improved binding free energy. nih.gov
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over time.Used to monitor the stability of protein-ligand interactions in simulations of quercitrin with B-RAF kinase. nih.gov

Future Directions and Research Gaps in 4 Piperidinoquinazoline Chemistry

Exploration of Novel Synthetic Pathways for 4-Piperidinoquinazoline Derivatives

While established methods for the synthesis of this compound derivatives exist, the exploration of novel, more efficient, and versatile synthetic pathways remains a crucial area of research. Future efforts could focus on the development of innovative cyclization strategies and the use of new catalysts to improve reaction yields and reduce environmental impact. researchgate.net The development of one-pot or multicomponent reactions would be particularly valuable for generating diverse libraries of this compound analogs for high-throughput screening. researchgate.net Furthermore, the synthesis of derivatives with unique substitution patterns on both the quinazoline (B50416) and piperidine (B6355638) rings is essential for expanding the chemical space and exploring new structure-activity relationships (SAR). researchgate.netnih.gov

Discovery of New Biological Targets for this compound and its Analogues

Historically, this compound derivatives have been extensively studied as inhibitors of dihydrofolate reductase (DHFR), particularly in the context of antimalarial drug discovery. researchgate.netresearchgate.net However, the versatility of this scaffold suggests that it may interact with a broader range of biological targets. Future research should aim to identify and validate new molecular targets for this class of compounds. This can be achieved through a combination of approaches, including phenotypic screening, chemical proteomics, and target-based virtual screening against a wide array of proteins implicated in various diseases. scielo.org.mx The quinoline (B57606) and quinazoline ring systems, in general, are known to possess a great diversity of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, suggesting that this compound analogs could be explored for these indications as well. nih.gov

Advanced SAR and Ligand Design Strategies for Enhanced Selectivity

Application of Advanced Computational Chemistry Tools in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering a rational and efficient approach to the design of new therapeutic agents. In the context of this compound research, advanced computational tools can be applied in several ways. Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes of these ligands with their biological targets, guiding the design of more potent and selective inhibitors. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogs, prioritizing the synthesis of the most promising compounds. Furthermore, virtual screening of large compound libraries can accelerate the identification of new hit compounds based on the this compound scaffold. scielo.org.mx

Computational ToolApplication in this compound Research
Molecular Docking Predict binding modes and affinities of derivatives with target proteins.
Molecular Dynamics Simulate the dynamic behavior of the ligand-protein complex over time.
QSAR Develop models to predict biological activity based on chemical structure.
Virtual Screening Identify new hit compounds from large virtual libraries.

Development of Multi-Target Directed Ligands Based on the this compound Scaffold

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. nih.govfrontiersin.org The development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets, has emerged as a promising strategy. semanticscholar.orgmdpi.com The this compound scaffold, with its proven activity against at least one key target and its synthetic tractability, represents an excellent starting point for the design of MTDLs. By incorporating pharmacophoric features known to interact with other relevant targets, it may be possible to develop novel this compound-based MTDLs with enhanced therapeutic efficacy for complex diseases. frontiersin.org For example, a hybrid molecule could be designed to inhibit both DHFR and another enzyme involved in a different pathological pathway.

Q & A

Q. What strategies improve reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
  • Detailed logs : Record reaction times, solvent batches, and ambient humidity.
  • Open data : Share NMR spectra in supplementary materials with peak assignments .
  • Peer validation : Collaborate with third-party labs to replicate synthesis steps .

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